tert-Butyl-3-Carbamoyl-3-cyanopyrrolidin-1-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

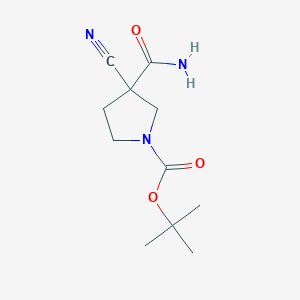

tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H17N3O3 and a molecular weight of 239.27 g/mol . It is a pyrrolidine derivative, which is a class of organic compounds characterized by a five-membered nitrogen-containing ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.

Industry: It is used in the production of various chemicals and materials due to its reactivity and stability.

Wirkmechanismus

Remember to always follow safety guidelines when handling chemicals. According to the MSDS for this compound, it should be stored at room temperature and it’s important to avoid dust formation and breathing in mist, gas, or vapors . Always use personal protective equipment and ensure adequate ventilation .

Vorbereitungsmethoden

The synthesis of tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-4-cyanopyrrolidine-1-carboxylate with appropriate reagents under controlled conditions . One common method involves the use of tert-butyl hydroperoxide and benzyl cyanides, which undergo Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents to yield corresponding amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions: Reagents such as cesium carbonate, TBAI, and copper catalysts are often used in these reactions.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate can be compared with similar compounds such as:

tert-Butyl 3-amino-4-cyanopyrrolidine-1-carboxylate: This compound has a similar structure but differs in its functional groups, leading to different reactivity and applications.

tert-Butyl 3-aMino-3-cyanopyrrolidine-1-carboxylate: Another structurally related compound with distinct chemical properties and uses.

The uniqueness of tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate lies in its specific combination of functional groups, which confer unique reactivity and stability, making it valuable for various research and industrial applications.

Biologische Aktivität

tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews current research findings, including its chemical properties, biological effects, and applications in various fields.

tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate is characterized by its unique structure, which includes a pyrrolidine ring and multiple functional groups. Its molecular formula is C11H18N2O2, and it has a molecular weight of 210.28 g/mol. The compound is typically synthesized through various organic reactions, including oxidation, reduction, and substitution processes .

Antitumor Activity

Research has indicated that compounds similar to tert-butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate exhibit significant antitumor properties. For instance, pyrrolidine derivatives have been shown to inhibit the proliferation of cancer cells in vitro. A study demonstrated that these compounds could induce apoptosis in various tumor cell lines .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Studies on related pyrrolidine compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating that tert-butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate may possess similar properties .

Enzyme Inhibition

There is ongoing research into the compound's ability to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor of deubiquitylating enzymes (DUBs), which are implicated in various cancers and neurodegenerative diseases .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of tert-butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate on human cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM against MCF7 breast cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Study 2: Antimicrobial Activity

In another study, the antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .

Comparison with Related Compounds

A comparison table illustrates the biological activities of tert-butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate against similar compounds:

| Compound Name | Antitumor Activity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|

| tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate | 15 µM (MCF7) | 32 µg/mL (S. aureus) |

| tert-Butyl 3-amino-4-cyanopyrrolidine-1-carboxylate | 20 µM (A549) | 64 µg/mL (E. coli) |

| tert-Butyl 3-amino-3-cyanopyrrolidine-1-carboxylate | 18 µM (HeLa) | 32 µg/mL (S. aureus) |

Eigenschaften

IUPAC Name |

tert-butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-10(2,3)17-9(16)14-5-4-11(6-12,7-14)8(13)15/h4-5,7H2,1-3H3,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAQOVKQLPRGEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C#N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.